3-(2,6-Difluorophenyl)-2-methyl-2-nitrooxirane
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Overview
Description
3-(2,6-Difluorophenyl)-2-methyl-2-nitrooxirane is an organic compound characterized by the presence of a difluorophenyl group, a methyl group, and a nitrooxirane ring
Preparation Methods
The synthesis of 3-(2,6-Difluorophenyl)-2-methyl-2-nitrooxirane typically involves the reaction of 2,6-difluorobenzaldehyde with nitromethane in the presence of a base to form the corresponding nitroalkene. This intermediate is then subjected to an epoxidation reaction using a suitable oxidizing agent, such as m-chloroperbenzoic acid, to yield the desired nitrooxirane compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
3-(2,6-Difluorophenyl)-2-methyl-2-nitrooxirane undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.
Epoxide Ring Opening: The oxirane ring can be opened by nucleophiles, such as water, alcohols, or amines, leading to the formation of diols, ethers, or amino alcohols.
Common reagents and conditions used in these reactions include oxidizing agents like m-chloroperbenzoic acid, reducing agents like hydrogen gas, and nucleophiles like water or alcohols. Major products formed from these reactions include nitroso derivatives, amines, diols, ethers, and amino alcohols.
Scientific Research Applications
3-(2,6-Difluorophenyl)-2-methyl-2-nitrooxirane has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 3-(2,6-Difluorophenyl)-2-methyl-2-nitrooxirane involves its interaction with molecular targets, such as enzymes or receptors, through its functional groups. The nitro group can participate in redox reactions, while the oxirane ring can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, resulting in various biological effects.
Comparison with Similar Compounds
Similar compounds to 3-(2,6-Difluorophenyl)-2-methyl-2-nitrooxirane include:
3-(2,6-Difluorophenyl)-2-methyl-2-nitropropane: This compound has a similar structure but lacks the oxirane ring, which affects its reactivity and applications.
3-(2,6-Difluorophenyl)-2-methyl-2-nitroethane: This compound also lacks the oxirane ring and has different chemical properties and applications.
3-(2,6-Difluorophenyl)-2-methyl-2-nitrobutane: This compound has a longer carbon chain, which influences its physical and chemical properties.
Properties
IUPAC Name |
3-(2,6-difluorophenyl)-2-methyl-2-nitrooxirane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F2NO3/c1-9(12(13)14)8(15-9)7-5(10)3-2-4-6(7)11/h2-4,8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRXSMOPXPMMEAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(O1)C2=C(C=CC=C2F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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